molecular formula C22H20BrNO2 B2470301 N,N-dibenzyl-2-(4-bromophenoxy)acetamide CAS No. 392237-58-0

N,N-dibenzyl-2-(4-bromophenoxy)acetamide

Cat. No.: B2470301
CAS No.: 392237-58-0
M. Wt: 410.311
InChI Key: QMMROPPYSFYFKX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(4-bromophenoxy)acetamide is an organic compound with the molecular formula C22H20BrNO2. It is characterized by the presence of a bromophenoxy group attached to an acetamide backbone, with two benzyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(4-bromophenoxy)acetamide typically involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then reacted with dibenzylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N,N-dibenzyl-2-(4-bromophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The benzyl groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide: This compound shares the bromophenoxy group but has an aminophenyl group instead of dibenzyl groups.

    N,N-dibenzyl-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N,N-dibenzyl-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N,N-dibenzyl-2-(4-bromophenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The dibenzyl groups also contribute to its distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dibenzyl-2-(4-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c23-20-11-13-21(14-12-20)26-17-22(25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMROPPYSFYFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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